BenchChemオンラインストアへようこそ!

2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid

Physicochemical profiling Ionization state prediction Bioisostere design

2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid (CAS 1466865-03-1) is a partially saturated bicyclic heterocycle comprising a pyrazole ring fused to a cyclopentane scaffold bearing a carboxylic acid at the 5-position of the saturated ring. With molecular formula C₇H₈N₂O₂ and MW 152.15 g/mol, it belongs to the cyclopentapyrazole family, a scaffold class recognized for enhanced sp³ character (Fsp³ ≈ 0.5) that improves three-dimensionality and drug-likeness relative to fully aromatic heterocycles.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
Cat. No. B8007225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=NN2)C(=O)O
InChIInChI=1S/C7H8N2O2/c10-7(11)4-1-5-3-8-9-6(5)2-4/h3-4H,1-2H2,(H,8,9)(H,10,11)
InChIKeyZFXGXZDJEMDXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic Acid – Positional Isomer Differentiation Guide for Research Procurement


2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid (CAS 1466865-03-1) is a partially saturated bicyclic heterocycle comprising a pyrazole ring fused to a cyclopentane scaffold bearing a carboxylic acid at the 5-position of the saturated ring. With molecular formula C₇H₈N₂O₂ and MW 152.15 g/mol, it belongs to the cyclopentapyrazole family, a scaffold class recognized for enhanced sp³ character (Fsp³ ≈ 0.5) that improves three-dimensionality and drug-likeness relative to fully aromatic heterocycles [1]. Commercial availability is established with purities of 95–98% . The compound is positioned as a building block for medicinal chemistry programs targeting serotonin receptors (5-HT₂A modulation) [2] and as an intermediate in kinase inhibitor and anti-inflammatory agent synthesis [3].

Why the 5-Carboxylic Acid Positional Isomer Cannot Be Substituted by the 3-Carboxylic Acid Analog in Cyclopentapyrazole Research


Positional isomerism in the cyclopentapyrazole series creates fundamental divergence in ionization behavior, hydrogen-bonding geometry, and target engagement that precludes generic interchange. The 5-carboxylic acid isomer places the carboxyl group on the saturated cyclopentane ring (sp³ carbon), whereas the widely characterized 3-carboxylic acid isomer (CAS 5932-32-1) anchors it to the pyrazole ring (sp² carbon adjacent to nitrogen). This structural distinction produces a predicted pKa difference of approximately 12 log units (4.38 for the 5-COOH isomer vs. 16.31 for the 3-COOH isomer) , indicating markedly different protonation states under physiological conditions. Furthermore, the 3-COOH isomer demonstrates measurable binding at the GPR109a (niacin) receptor (Ki = 156 nM) [1], a pharmacology not reported for the 5-COOH isomer, suggesting distinct target selectivity profiles that make these positional isomers non-interchangeable for biological screening.

Quantitative Differentiation Evidence: 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic Acid vs. Closest Analogs


Predicted Acidity Divergence: 5-COOH Isomer Is 12 pKa Units More Acidic Than the 3-COOH Positional Isomer

The predicted acid dissociation constant (pKa) of 2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid is 4.38 ± 0.20, consistent with a carboxylic acid attached to an sp³-hybridized carbon on the saturated ring . In contrast, the 3-carboxylic acid positional isomer (CAS 5932-32-1) exhibits a predicted pKa of 16.31 ± 0.20, reflecting the pyrazole N–H proton rather than the carboxylic acid proton as the dominant acidic species . This 12-unit difference in predicted acidity means the 5-COOH isomer will be predominantly deprotonated (carboxylate form) at physiological pH 7.4, whereas the 3-COOH isomer will retain the protonated pyrazole NH. This divergence directly impacts solubility, membrane permeability, and hydrogen-bond donor/acceptor capacity in drug design.

Physicochemical profiling Ionization state prediction Bioisostere design

GPR109a Receptor Binding: 3-COOH Isomer Shows Ki = 156 nM While 5-COOH Isomer Lacks Reported Activity

The 3-carboxylic acid positional isomer (CHEMBL128604) has been experimentally characterized as a ligand of the rat GPR109a (hydroxycarboxylic acid receptor 2 / niacin receptor) with a binding inhibition constant Ki = 156 nM, measured by displacement of [³H]-nicotinic acid (20 nM) from rat spleen membranes [1]. No equivalent binding data has been reported for the 5-carboxylic acid isomer in BindingDB, ChEMBL, or PubMed-indexed literature as of the search date. The absence of GPR109a binding data for the 5-COOH isomer is mechanistically consistent with the different positioning of the carboxyl pharmacophore: the 3-COOH group is directly conjugated to the pyrazole π-system, mimicking the nicotinic acid carboxyl arrangement, whereas the 5-COOH group is electronically isolated on the saturated ring [2].

GPCR pharmacology Niacin receptor Target selectivity Binding affinity

Scaffold sp³ Fraction (Fsp³ ≈ 0.5) Differentiates Cyclopentapyrazoles from Fully Aromatic Pyrazole Alternatives

The tetrahydrocyclopenta[c]pyrazole scaffold possesses a fraction of sp³-hybridized carbon atoms (Fsp³) of approximately 0.5 (4 sp³ carbons out of 7 total carbons excluding the carboxyl carbon), compared to Fsp³ = 0 for fully aromatic monocyclic pyrazoles such as 1H-pyrazole-3-carboxylic acid or 1H-pyrazole-5-carboxylic acid [1]. Published analyses of approved drugs demonstrate that mean Fsp³ increases from 0.36 in early discovery libraries to 0.47 in marketed pharmaceuticals, indicating that higher Fsp³ correlates with clinical success [2]. The partially saturated bicyclic architecture also provides two distinct vectors for substitution (the pyrazole ring and the cyclopentane ring) versus only one vector in monocyclic pyrazoles, enabling greater diversity in parallel synthesis and fragment elaboration [3].

Fragment-based drug discovery Molecular three-dimensionality Drug-likeness Fsp³ parameter

Predicted Physicochemical Profile: Boiling Point, Density, and LogP Positioning Relative to N-Methylated 5-COOH Analog

The unsubstituted 5-COOH compound (CAS 1466865-03-1) has a predicted boiling point of 442.1 ± 45.0 °C and density of 1.487 ± 0.06 g/cm³ . The N-methylated analog, 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid (CAS 1780282-55-4, MW 166.18), displays a lower logP of 0.51 , which can be attributed to the increased polarity from the additional methyl group on the pyrazole nitrogen. The target compound (unsubstituted at N2) retains an H-bond donor at the pyrazole NH (2 H-bond donors total) compared to 1 H-bond donor for the N-methylated analog, providing different hydrogen-bonding capacity for target engagement. Both are commercially available at 95–98% purity .

Physicochemical property benchmarking Lead optimization Solubility prediction Chromatography method development

Recommended Research Application Scenarios for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic Acid Based on Quantitative Differentiation


Fragment-Based Drug Discovery Libraries Requiring High sp³ Character with Tunable Acidity

The scaffold's Fsp³ of approximately 0.5, combined with the predicted pKa of 4.38 for the 5-carboxylic acid group, makes this compound an ideal fragment for libraries targeting improved three-dimensionality . The carboxylate form at physiological pH (pKa 4.38 means >99.9% deprotonated at pH 7.4) enables strong ionic interactions with basic residues (Arg, Lys, His) in target protein binding sites, while the pyrazole NH provides an additional neutral H-bond donor for backbone carbonyl interactions. This dual H-bond donor/acceptor profile, situated on distinct ring systems, offers geometrically constrained pharmacophore features not achievable with monocyclic pyrazole carboxylic acids .

Serotonin 5-HT₂A Receptor Modulator Development Requiring GPR109a Selectivity

Patent literature identifies this compound class as modulators of the 5-HT₂A serotonin receptor . The 5-COOH isomer is mechanistically suited for 5-HT₂A programs where concomitant GPR109a activity must be excluded, as the 3-COOH isomer (Ki = 156 nM at GPR109a) carries inherent niacin receptor binding liability . The 5-COOH positional isomer's lack of reported GPR109a binding provides a cleaner pharmacological starting point for neuroscience targets, reducing the need for downstream counter-screening and selectivity optimization relative to the 3-COOH analog.

Synthetic Intermediate for Kinase Inhibitor and Anti-Inflammatory Agent Construction

The 5-carboxylic acid group on the saturated ring provides a reactive handle for amide coupling, esterification, and reduction chemistry that is sterically and electronically distinct from the pyrazole ring positions (1-, 3-, or 4-positions) . This enables orthogonal derivatization strategies: the carboxylic acid can be converted to amides, hydroxamic acids (for HDAC inhibition as demonstrated in related cyclopentapyrazole carboxamide series with IC₅₀ = 1,000 nM at HDAC9 ), or reduced to alcohol/halide intermediates, while the pyrazole ring can be independently functionalized via N-alkylation or cross-coupling. This orthogonal reactivity profile supports efficient parallel library synthesis for SAR exploration .

Method Development and Analytical Reference Standard for Cyclopentapyrazole Positional Isomer Purity Assessment

The predicted boiling point (442.1 °C) and density (1.487 g/cm³) provide key parameters for developing GC and HPLC methods to distinguish the 5-COOH isomer from the 3-COOH isomer (mp 245–248 °C ) and from the N-methylated 5-COOH analog (logP 0.51 ). The significant predicted pKa difference (4.38 vs. 16.31) enables ion-pair chromatography or pH-dependent extraction methods for isomer separation and quantification. Commercial availability at 95–98% purity from multiple vendors supports its use as a reference standard for quality control of cyclopentapyrazole synthetic intermediates.

Quote Request

Request a Quote for 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.